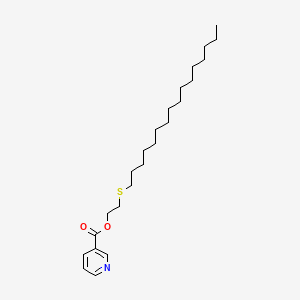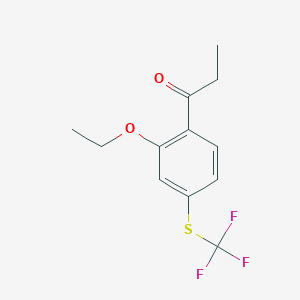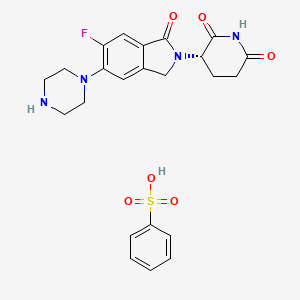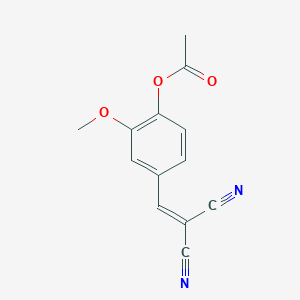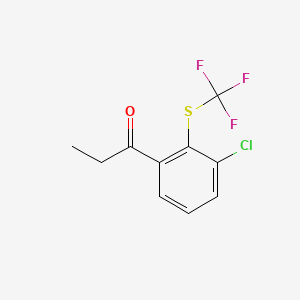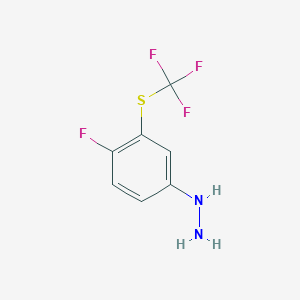
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene is a chemical compound with the molecular formula C7H3Cl2F2IO It is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Méthodes De Préparation
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a difluoromethoxy-substituted benzene derivative, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale halogenation and iodination processes, utilizing advanced chemical reactors and purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the removal of halogen substituents.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the halogen atoms on the benzene ring. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while nucleophilic substitution can produce various substituted benzene compounds .
Applications De Recherche Scientifique
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-iodobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen substituents play a crucial role in its reactivity and binding affinity. For instance, the iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific biological targets. The pathways involved in its mechanism of action are still under investigation, with ongoing studies aiming to elucidate the detailed molecular interactions and effects .
Comparaison Avec Des Composés Similaires
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene can be compared with similar compounds such as:
- 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
- 2-Chloro-1-(difluoromethoxy)-3-iodobenzene
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chlorine, fluorine, and iodine in this compound contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H3Cl2F2IO |
|---|---|
Poids moléculaire |
338.90 g/mol |
Nom IUPAC |
1,2-dichloro-5-(difluoromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C7H3Cl2F2IO/c8-4-1-3(13-7(10)11)2-5(12)6(4)9/h1-2,7H |
Clé InChI |
MUYGLAFUOCKSLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Cl)I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)

![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
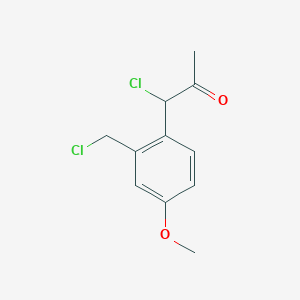
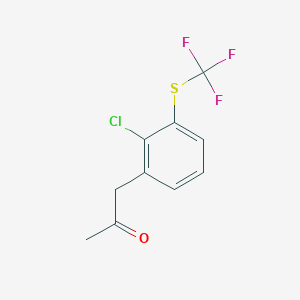

![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
